molecular formula C23H25ClFN3O3S B2472487 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892758-10-0

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2472487
CAS No.: 892758-10-0
M. Wt: 477.98
InChI Key: VAVPLTJTFHQUKY-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions using 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorine atom or electrophilic substitution at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.

    Pathways Involved: The compound may affect various cellular pathways, including signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 6-fluoroquinoline and 7-chloroquinoline share structural similarities with the target compound.

    Piperazine Derivatives: Compounds like 4-methylpiperazine and 1-benzylpiperazine have similar piperazine moieties.

    Sulfonyl Compounds: Compounds such as benzenesulfonyl chloride and toluenesulfonyl chloride share the sulfonyl functional group.

Uniqueness

The uniqueness of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the sulfonyl group, fluorine atom, and piperazine moiety in a single molecule makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN3O3S/c1-3-7-28-15-22(32(30,31)17-6-4-5-16(24)12-17)23(29)18-13-19(25)21(14-20(18)28)27-10-8-26(2)9-11-27/h4-6,12-15H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVPLTJTFHQUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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